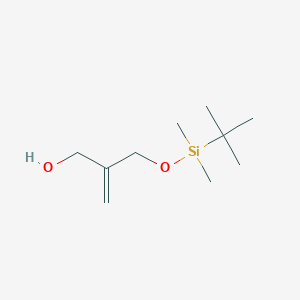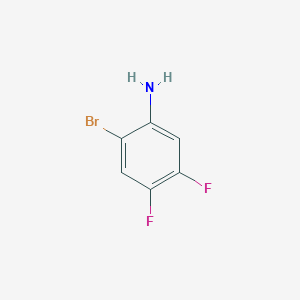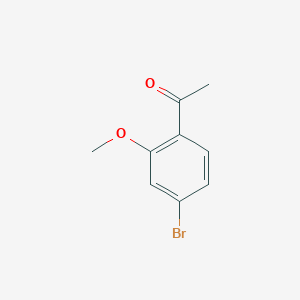![molecular formula C9H9BrO3 B1280424 2-Brom-1-[4-Hydroxy-3-(Hydroxymethyl)phenyl]ethan-1-on CAS No. 62932-94-9](/img/structure/B1280424.png)
2-Brom-1-[4-Hydroxy-3-(Hydroxymethyl)phenyl]ethan-1-on
Übersicht
Beschreibung
2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one is an organic compound with the molecular formula C9H9BrO3. It is a brominated derivative of acetophenone and is characterized by the presence of a bromine atom at the second position of the ethanone group and hydroxyl and hydroxymethyl groups on the phenyl ring. This compound is often used as a reagent in organic synthesis and has applications in various fields, including chemistry and biology .
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one is used in scientific research for several purposes:
Chemistry: As a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: In the design of haptens for the screening of highly sensitive and specific monoclonal antibodies.
Industry: Used in the synthesis of fine chemicals and specialty materials.
Wirkmechanismus
Target of Action
It is used as a reagent in the design of haptens for the screening of highly sensitive and specific monoclonal antibodies to salbutamol .
Mode of Action
It’s known that brominated compounds often participate in free radical reactions . In such reactions, the bromine atom can be abstracted, leaving behind a radical that can further react with other molecules .
Pharmacokinetics
Its solubility in dmso and methanol suggests that it may have good bioavailability.
Result of Action
As a hapten, it could potentially induce an immune response when bound to a carrier protein, leading to the production of specific antibodies .
Action Environment
It is known to be stable in solution and should be stored under an inert atmosphere at -20°c .
Biochemische Analyse
Biochemical Properties
2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it is used in the design of haptens for screening highly sensitive and specific monoclonal antibodies . The nature of these interactions often involves binding to active sites or altering the conformation of the target biomolecules, thereby modulating their activity.
Cellular Effects
The effects of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of phenols, benzyl alcohols, and benzyl halides, which are crucial in various cellular functions . These interactions can lead to changes in cell behavior, including alterations in growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one exerts its effects through several mechanisms. It can bind to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. The compound’s interaction with hydroxyl radicals, for example, results in a high rate constant, indicating rapid reactions that can significantly impact cellular processes . Additionally, its ability to form stable complexes with target molecules enhances its efficacy in biochemical applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it has a half-life of approximately 0.262 days when reacting with hydroxyl radicals, indicating relatively rapid degradation . This degradation can affect the compound’s efficacy and the outcomes of long-term experiments.
Dosage Effects in Animal Models
The effects of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Understanding the dosage thresholds is crucial for optimizing its use in research and therapeutic applications.
Metabolic Pathways
2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s interactions with phenols and benzyl alcohols, for example, can alter the metabolic pathways they are involved in, leading to changes in cellular metabolism . These interactions are essential for understanding the compound’s role in biochemical processes.
Transport and Distribution
Within cells and tissues, 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The compound’s water solubility and partition coefficients suggest that it can be efficiently transported within aqueous environments, facilitating its distribution to target sites .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one can be synthesized by treating its diacetate precursor with 1 N hydrogen bromide in tetrahydrofuran at 75°C . The reaction involves the bromination of the ethanone group, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including bromination and subsequent purification steps. The process may be scaled up using appropriate reaction vessels and conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl and hydroxymethyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Carbonyl compounds such as aldehydes or ketones.
Reduction Reactions: Alcohols or other reduced forms of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-4-hydroxy-3-(hydroxymethyl)acetophenone
- 2-Bromo-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone
Uniqueness
2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one is unique due to its specific substitution pattern, which imparts distinct reactivity and binding properties. The presence of both hydroxyl and hydroxymethyl groups on the phenyl ring, along with the bromine atom on the ethanone group, makes it a versatile reagent in organic synthesis and biological applications .
Eigenschaften
IUPAC Name |
2-bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c10-4-9(13)6-1-2-8(12)7(3-6)5-11/h1-3,11-12H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRBIXFTHXFQKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CBr)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462701 | |
| Record name | 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62932-94-9 | |
| Record name | 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-1-(4-hydroxy-3-(hydromethyl)phenyl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-amino-6,7-dihydro-1H,5H-Pyrazolo[1,2-a]pyrazol-1-one](/img/structure/B1280346.png)










